molecular formula C10H7ClN2O2 B15203749 Methyl 1-chloro-2,6-naphthyridine-3-carboxylate

Methyl 1-chloro-2,6-naphthyridine-3-carboxylate

Cat. No.: B15203749
M. Wt: 222.63 g/mol
InChI Key: PFEFHKDDNWVEPU-UHFFFAOYSA-N
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Description

Methyl 1-chloro-2,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the first position and a methyl ester group at the third position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-chloro-2,6-naphthyridine-3-carboxylate typically involves the formation of the naphthyridine ring followed by chlorination and esterification. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride. The final step involves esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-2,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of naphthyridine N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of amino or thio derivatives.

    Reduction: Formation of reduced naphthyridine derivatives.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

Methyl 1-chloro-2,6-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-chloro-2,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-chloro-2,7-naphthyridine-3-carboxylate
  • 1,5-Naphthyridine derivatives
  • 1,6-Naphthyridine derivatives

Uniqueness

Methyl 1-chloro-2,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 1-chloro-2,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-5-12-3-2-7(6)9(11)13-8/h2-5H,1H3

InChI Key

PFEFHKDDNWVEPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CN=CC2=C1)Cl

Origin of Product

United States

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